molecular formula C22H36N2O2 B4252737 1-[Cyclohexyl(methyl)amino]-3-[3-[[methyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol

1-[Cyclohexyl(methyl)amino]-3-[3-[[methyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol

Cat. No.: B4252737
M. Wt: 360.5 g/mol
InChI Key: HUAHMDURZZEMML-UHFFFAOYSA-N
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Description

1-[Cyclohexyl(methyl)amino]-3-[3-[[methyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol is an organic compound that belongs to the class of alcohols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[3-[[methyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol typically involves multiple steps. One common approach is the reaction of cyclohexylamine with an appropriate epoxide to form the intermediate, followed by further reactions to introduce the phenoxy and methylamino groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[Cyclohexyl(methyl)amino]-3-[3-[[methyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

1-[Cyclohexyl(methyl)amino]-3-[3-[[methyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[3-[[methyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **1-[Cyclohexyl(methyl)amino]-3-[3-[[methyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol
  • **1-[cyclohexyl(methyl)amino]-3-(3-{[methyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-butanol
  • **1-[cyclohexyl(methyl)amino]-3-(3-{[methyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-pentanol

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-[3-[[methyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O2/c1-18(2)14-23(3)15-19-9-8-12-22(13-19)26-17-21(25)16-24(4)20-10-6-5-7-11-20/h8-9,12-13,20-21,25H,1,5-7,10-11,14-17H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAHMDURZZEMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN(C)CC1=CC(=CC=C1)OCC(CN(C)C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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